molecular formula C14H10BrFN4 B7681974 5-(4-Bromophenyl)-2-[(4-fluorophenyl)methyl]tetrazole

5-(4-Bromophenyl)-2-[(4-fluorophenyl)methyl]tetrazole

Cat. No. B7681974
M. Wt: 333.16 g/mol
InChI Key: XAYJIHLOTVXNKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-Bromophenyl)-2-[(4-fluorophenyl)methyl]tetrazole, also known as BFT, is a tetrazole-based compound that has been extensively studied for its potential therapeutic applications in various fields of medicine. This compound has been shown to possess several unique properties, including potent anti-inflammatory and analgesic effects, making it an attractive candidate for further investigation.

Mechanism of Action

The exact mechanism of action of 5-(4-Bromophenyl)-2-[(4-fluorophenyl)methyl]tetrazole is not yet fully understood. However, it has been suggested that 5-(4-Bromophenyl)-2-[(4-fluorophenyl)methyl]tetrazole may exert its anti-inflammatory and analgesic effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of pro-inflammatory mediators. 5-(4-Bromophenyl)-2-[(4-fluorophenyl)methyl]tetrazole may also modulate the activity of various ion channels and receptors involved in pain signaling, such as TRPV1 and P2X3 receptors.
Biochemical and Physiological Effects:
5-(4-Bromophenyl)-2-[(4-fluorophenyl)methyl]tetrazole has been shown to possess potent anti-inflammatory and analgesic effects in various animal models of pain and inflammation. 5-(4-Bromophenyl)-2-[(4-fluorophenyl)methyl]tetrazole has also been shown to possess anti-proliferative and anti-metastatic effects in various cancer cell lines. In addition, 5-(4-Bromophenyl)-2-[(4-fluorophenyl)methyl]tetrazole has been shown to possess neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of 5-(4-Bromophenyl)-2-[(4-fluorophenyl)methyl]tetrazole is its potent anti-inflammatory and analgesic effects, which make it an attractive candidate for the treatment of chronic pain and inflammation-related disorders. 5-(4-Bromophenyl)-2-[(4-fluorophenyl)methyl]tetrazole is also relatively easy to synthesize and has been shown to possess low toxicity in animal models. However, one of the main limitations of 5-(4-Bromophenyl)-2-[(4-fluorophenyl)methyl]tetrazole is its poor solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several potential future directions for the study of 5-(4-Bromophenyl)-2-[(4-fluorophenyl)methyl]tetrazole. One potential direction is the investigation of 5-(4-Bromophenyl)-2-[(4-fluorophenyl)methyl]tetrazole's potential use in the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Another potential direction is the investigation of 5-(4-Bromophenyl)-2-[(4-fluorophenyl)methyl]tetrazole's potential use in the treatment of autoimmune disorders, such as rheumatoid arthritis and multiple sclerosis. Additionally, further studies are needed to elucidate the exact mechanism of action of 5-(4-Bromophenyl)-2-[(4-fluorophenyl)methyl]tetrazole and to optimize its pharmacokinetic properties for clinical use.

Synthesis Methods

The synthesis of 5-(4-Bromophenyl)-2-[(4-fluorophenyl)methyl]tetrazole involves the reaction of 4-bromobenzyl bromide and 4-fluorobenzyl azide in the presence of copper (I) iodide and triphenylphosphine. This reaction results in the formation of the intermediate 4-(4-bromophenyl)-4-fluorobut-3-yn-1-ol, which is then reacted with sodium azide in the presence of copper (I) iodide and triphenylphosphine to form 5-(4-Bromophenyl)-2-[(4-fluorophenyl)methyl]tetrazole.

Scientific Research Applications

5-(4-Bromophenyl)-2-[(4-fluorophenyl)methyl]tetrazole has been extensively studied for its potential therapeutic applications in various fields of medicine. In particular, 5-(4-Bromophenyl)-2-[(4-fluorophenyl)methyl]tetrazole has been shown to possess potent anti-inflammatory and analgesic effects, making it an attractive candidate for the treatment of chronic pain and inflammation-related disorders. 5-(4-Bromophenyl)-2-[(4-fluorophenyl)methyl]tetrazole has also been investigated for its potential use in the treatment of cancer, as it has been shown to possess anti-proliferative and anti-metastatic effects in various cancer cell lines.

properties

IUPAC Name

5-(4-bromophenyl)-2-[(4-fluorophenyl)methyl]tetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrFN4/c15-12-5-3-11(4-6-12)14-17-19-20(18-14)9-10-1-7-13(16)8-2-10/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAYJIHLOTVXNKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2N=C(N=N2)C3=CC=C(C=C3)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrFN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Bromophenyl)-2-[(4-fluorophenyl)methyl]tetrazole

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